molecular formula C6H9NO B2994118 2-(3-Hydroxycyclobutyl)acetonitrile CAS No. 1622903-17-6

2-(3-Hydroxycyclobutyl)acetonitrile

Cat. No.: B2994118
CAS No.: 1622903-17-6
M. Wt: 111.144
InChI Key: DEAYGFQVUHWMCP-UHFFFAOYSA-N
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Description

2-(3-Hydroxycyclobutyl)acetonitrile is a chemical compound with the molecular formula C6H9NO. It is characterized by a cyclobutyl ring with a hydroxyl group at the third position and an acetonitrile group attached to the second carbon atom. This compound is of interest in various scientific research applications due to its unique structure and reactivity.

Synthetic Routes and Reaction Conditions:

  • Hydroxylation of Cyclobutyl Acetonitrile: One common synthetic route involves the hydroxylation of cyclobutyl acetonitrile using suitable oxidizing agents such as hydrogen peroxide or osmium tetroxide.

  • Nucleophilic Substitution: Another method involves nucleophilic substitution reactions where a suitable leaving group is replaced by a hydroxyl group.

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents and catalysts is crucial to achieving efficient production.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can convert the nitrile group to an amine.

  • Substitution: Nucleophilic substitution reactions can introduce various functional groups at the hydroxyl position.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide, osmium tetroxide, and other oxidizing agents.

  • Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

  • Substitution: Strong nucleophiles such as alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: 2-(3-Hydroxycyclobutyl)acetic acid.

  • Reduction: 2-(3-Hydroxycyclobutyl)ethylamine.

  • Substitution: Various substituted cyclobutyl derivatives.

Scientific Research Applications

2-(3-Hydroxycyclobutyl)acetonitrile has several applications in scientific research:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: It can be used as a probe in biological studies to understand enzyme mechanisms.

  • Medicine: Its derivatives may have potential therapeutic applications, such as in the development of new drugs.

  • Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(3-Hydroxycyclobutyl)acetonitrile exerts its effects depends on its specific application. For example, in biological studies, it may interact with enzymes or receptors, leading to specific biochemical pathways. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

2-(3-Hydroxycyclobutyl)acetonitrile is unique due to its specific structural features. Similar compounds include:

  • 2-(3-Hydroxycyclobutyl)acetic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.

  • 1-(3-Hydroxycyclobutyl)ethan-1-one: Similar cyclobutyl ring but with a ketone group.

These compounds differ in their functional groups, which leads to variations in their chemical reactivity and applications.

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Properties

IUPAC Name

2-(3-hydroxycyclobutyl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO/c7-2-1-5-3-6(8)4-5/h5-6,8H,1,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEAYGFQVUHWMCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1O)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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